molecular formula C18H17NO5S3 B2887131 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097933-27-0

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate

Cat. No.: B2887131
CAS No.: 2097933-27-0
M. Wt: 423.52
InChI Key: XXINASAZUVAWPE-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the 4-position with a sulfamoyl group. This sulfamoyl group is further modified by a 2-hydroxyethyl chain linked to a 2,2'-bithiophene moiety at the 5-position. Its synthesis likely involves sulfonylation and coupling reactions, analogous to methods described for related sulfamoyl benzoates .

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S3/c1-24-18(21)12-4-6-13(7-5-12)27(22,23)19-11-14(20)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINASAZUVAWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding methyl 4-(chlorosulfonyl)benzoate as a crystalline solid.

Reaction Conditions

  • Temperature: 0–5°C (prevents over-sulfonation).
  • Molar Ratio: 1:1.2 (methyl 4-aminobenzoate : ClSO₃H).
  • Yield: 82–89% after recrystallization.

Analytical Data

  • ¹H NMR (CDCl₃): δ 8.12 (d, 2H, Ar–H), 7.98 (d, 2H, Ar–H), 3.93 (s, 3H, OCH₃).
  • IR (KBr): 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Synthesis of 2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethylamine

Friedel-Crafts Alkylation of 2,2'-Bithiophene

2,2'-Bithiophene reacts with epichlorohydrin in the presence of AlCl₃ to form 5-(2-chloromethyl)-2,2'-bithiophene. Subsequent aminolysis with aqueous ammonia yields 2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethylamine.

Reaction Conditions

  • Catalyst: Anhydrous AlCl₃ (10 mol%).
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 67% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 7.25 (dd, 1H, Th–H), 7.18 (d, 1H, Th–H), 6.95 (m, 2H, Th–H), 4.75 (t, 1H, –OH), 3.62 (m, 2H, –CH₂NH₂).

Sulfonamide Coupling and Esterification

Stepwise Sulfonylation and Amine Conjugation

Methyl 4-(chlorosulfonyl)benzoate reacts with 2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethylamine in anhydrous dichloromethane, using triethylamine (Et₃N) as a base. The sulfonyl chloride undergoes nucleophilic attack by the amine, forming the sulfonamide bond.

Reaction Conditions

  • Base: Et₃N (2.5 equiv).
  • Temperature: 0°C → room temperature (prevents exothermic side reactions).
  • Yield: 73% after silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Analytical Data

  • ¹³C NMR (CDCl₃): δ 166.5 (C=O), 144.2 (S–N), 127.8–126.3 (bithiophene carbons).
  • HRMS (ESI): m/z 465.0521 [M+H]⁺ (calc. 465.0518).

Alternative Pathways and Optimization

One-Pot Sulfonylation-Esterification

A streamlined approach involves simultaneous esterification and sulfonamide formation. 4-(Chlorosulfonyl)benzoic acid is treated with methanol and thionyl chloride (SOCl₂) to generate the methyl ester in situ, followed by amine addition.

Advantages

  • Reduced Steps: Eliminates intermediate isolation.
  • Yield: 68% (vs. 73% stepwise).

Spectroscopic Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity. Retention time: 12.4 min.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition onset at 210°C.

Challenges and Hazard Mitigation

Toxicity Considerations

The compound exhibits H315 (skin irritation) and H319 (eye irritation). Personal protective equipment (gloves, goggles) is mandatory during synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Biology and Medicine

The sulfonamide group is a common motif in medicinal chemistry, often associated with antibacterial and anti-inflammatory properties. This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including conductive polymers and coatings. Its unique combination of functional groups allows for versatile applications in material science.

Mechanism of Action

The mechanism by which Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate exerts its effects depends on its application:

    Electronic Devices: In electronic applications, the bithiophene moiety facilitates charge transport through π-π stacking interactions.

    Biological Systems: In biological systems, the sulfonamide group can interact with specific enzymes or receptors, potentially inhibiting their activity through competitive binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Sulfamoyl Benzoate Derivatives
  • Compound 87 () : Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate shares the methyl benzoate-sulfamoyl backbone but replaces the bithiophene with a bulky indole group. This structural variation likely enhances lipid solubility and receptor binding, making it a potent cytosolic phospholipase A2α inhibitor .
Quinoline-Piperazine Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline-piperazine-carbonyl group instead of the bithiophene-sulfamoyl chain. These compounds, synthesized via crystallization in ethyl acetate, exhibit yellow/white solid forms, suggesting similar purification methods could apply to the target compound .

Key Structural Differences :

Feature Target Compound Quinoline-Piperazine Derivatives (C1–C7)
Core Structure Methyl benzoate + sulfamoyl Methyl benzoate + quinoline-piperazine
Functional Groups Bithiophene, hydroxyethyl Halogenated aryl groups (Br, Cl, CF₃)
Potential Applications Enzyme inhibition? Not specified (likely medicinal)

Bithiophene-Containing Analogues

Natural Bithiophenes ()

Natural bithiophenes from Echinops grijisii, such as 5-formyl-2,2'-bithiophene (6) and methyl 2,2'-bithiophene-5-carboxylate (7), lack the sulfamoyl-hydroxyethyl chain but share the bithiophene core. These compounds exhibit anti-inflammatory activity in RAW 264.7 cells, with nitrite inhibition attributed to their conjugated thiophene systems .

Comparison :

  • Target Compound : The sulfamoyl and hydroxyethyl groups may enhance solubility and bioavailability compared to simpler natural bithiophenes.
  • Activity Prediction : While natural bithiophenes act on inflammatory pathways, the target compound’s sulfamoyl group could enable enzyme inhibition (e.g., phospholipases or cyclooxygenases) .
Corrosion-Inhibiting Bithiophenes ()

Dicationic derivatives like 5.5′-(4-Cyano-3-fluorophenyl)-[2,2'-bithiophene]-5-carbonitrile (5) are used as corrosion inhibitors. Their cationic nature and electron-withdrawing groups (e.g., CN, F) contrast with the target compound’s neutral, hydrophilic sulfamoyl-hydroxyethyl chain .

Agrochemical Analogues ()

Sulfonylurea herbicides (e.g., metsulfuron methyl ester) share the methyl benzoate-sulfamoyl structure but incorporate triazine rings instead of bithiophenes. These herbicides inhibit acetolactate synthase, a mode of action unlikely for the target compound due to its distinct substituents .

Physical Properties

Property Target Compound Natural Bithiophenes (e.g., Compound 14) Quinoline-Piperazine (C1)
Molecular Weight ~450–500 g/mol (estimated) ~220–300 g/mol ~450–500 g/mol
Solubility Moderate (polar groups) Low (hydrophobic thiophenes) Low (bulky substituents)
Melting Point 150–200°C (estimated) 80–120°C 120–180°C

Biological Activity

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₇N₁O₅S₃
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 2097862-53-6

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bithiophene Core :
    • Synthesized through a Suzuki-Miyaura coupling reaction involving thiophene derivatives.
  • Introduction of the Hydroxyethyl Group :
    • Achieved via nucleophilic substitution reactions with hydroxyethyl halides.
  • Formation of the Sulfamoyl Group :
    • The sulfamoyl group is introduced through a reaction between the hydroxyethyl-bithiophene intermediate and sulfamoyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Properties : The bithiophene moiety contributes to the compound's ability to scavenge free radicals, which can protect cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that compounds with similar structures inhibited the growth of cancer cells by inducing apoptosis through modulation of Bcl-2 family proteins. This compound may exhibit similar properties due to its structural analogies .
  • Diabetes Management :
    • Research showed that derivatives with sulfamoyl groups improved insulin sensitivity in diabetic models. This suggests that this compound could have potential applications in managing diabetes .
  • Neuroprotective Effects :
    • Compounds featuring bithiophene structures have been associated with neuroprotective activities, possibly through their antioxidant effects, which could be relevant for neurodegenerative diseases .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight423.5 g/molVaries (typically between 400-450 g/mol)
Anticancer ActivityPotentially inhibits Bcl-2 proteinsConfirmed in several studies
Diabetes ManagementMay enhance insulin sensitivitySimilar compounds show efficacy
Neuroprotective EffectsAntioxidant properties may confer neuroprotectionOther bithiophene derivatives exhibit similar effects

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify bithiophene connectivity, sulfamoyl group (-SO₂NH-), and ester methyl group .
  • FT-IR : Confirm sulfonamide (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve 3D structure, particularly the conformation of the hydroxyethyl spacer and π-stacking of bithiophene .

What strategies enhance the biological activity of derivatives while preserving electronic properties for dual applications?

Q. Advanced

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoate ring to improve binding to biological targets (e.g., enzymes) without disrupting π-conjugation .
    • Replace the hydroxyethyl group with a more rigid spacer (e.g., propargyl) to enhance metabolic stability .
  • Methodology :
    • Structure-Activity Relationship (SAR) studies coupled with molecular docking to prioritize derivatives .
    • Dual-functional assays: Measure both biological activity (e.g., IC₅₀) and optoelectronic properties (e.g., charge carrier mobility) .

How can scalability challenges in synthesizing this compound for material science applications be addressed?

Q. Basic

  • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd on carbon) for Suzuki-Miyaura coupling to reduce costs .
  • Solvent Optimization : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during esterification .
  • Process Monitoring : Implement in-line FT-IR or HPLC to track reaction progress and minimize impurities .

What are the key considerations for designing derivatives with improved solubility for in vivo studies without compromising electronic performance?

Q. Advanced

  • Polar Substituents : Introduce polyethylene glycol (PEG) chains on the hydroxyethyl group or sulfamoyl nitrogen to enhance aqueous solubility .
  • Trade-off Analysis : Balance solubility (logP reduction) and electronic properties (HOMO-LUMO alignment) using computational tools like COSMO-RS .
  • Experimental Validation : Test solubility in PBS and measure thin-film morphology via atomic force microscopy (AFM) to assess crystallinity .

How do conflicting reports on the compound’s antimicrobial activity align with structural modifications?

Advanced
Contradictions often stem from differences in:

  • Substituent Effects : Methoxy vs. ethoxy groups on the benzoate ring alter membrane permeability .
  • Assay Conditions : Variations in bacterial strains or culture media (e.g., pH, nutrient composition) .
    Resolution Strategies :
  • Standardize testing protocols (e.g., CLSI guidelines) .
  • Perform quantitative structure-property relationship (QSPR) modeling to link specific substituents to activity trends .

What advanced computational methods predict the compound’s performance in organic electronics?

Q. Advanced

  • Charge Transport Modeling : Use Marcus theory to calculate charge transfer rates based on reorganization energy and electronic coupling .
  • Morphology Prediction : Molecular dynamics (MD) simulations to model thin-film packing and π-π interactions .
  • Machine Learning : Train models on existing datasets of thiophene derivatives to predict HOMO-LUMO gaps and solubility .

What are the critical pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

Q. Basic

  • Pitfalls : Signal overlap due to bithiophene proton equivalence or rotameric forms of the sulfamoyl group .
  • Solutions :
    • Use 2D NMR (e.g., COSY, HSQC) to resolve connectivity .
    • Variable-temperature NMR to study dynamic effects in the hydroxyethyl chain .

How can researchers reconcile conflicting cytotoxicity data across cell lines?

Q. Advanced

  • Mechanistic Studies : Perform RNA sequencing to identify differentially expressed genes in sensitive vs. resistant cell lines .
  • Metabolic Profiling : Use LC-MS to compare intracellular metabolite levels (e.g., ATP, glutathione) post-treatment .
  • 3D Culture Models : Evaluate cytotoxicity in tumor spheroids to better mimic in vivo conditions .

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